2-{2-METHOXY-4-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}ACETIC ACID
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Overview
Description
2-{2-METHOXY-4-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}ACETIC ACID is a complex organic compound with a unique structure that includes a methoxy group, a diazinane ring, and a phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-METHOXY-4-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}ACETIC ACID typically involves the alkylation of cyanuric acid trisodium salt with 2-haloacetic acid derivatives. This reaction is usually carried out in a solvent such as dimethylformamide (DMF), hexamethylphosphoramide (HMPA), or N-methylpyrrolidone (NMP) at elevated temperatures (190–195°C) .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{2-METHOXY-4-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}ACETIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazinane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while nucleophilic substitution can result in various substituted derivatives .
Scientific Research Applications
2-{2-METHOXY-4-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}ACETIC ACID has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{2-METHOXY-4-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}ACETIC ACID involves the interaction with specific molecular targets and pathways. The compound can bind to nucleophiles, leading to the opening of the diazinane ring and subsequent recyclization to form 1-carbamoylhydantoins . This process is facilitated by the presence of nucleophiles such as ammonia.
Comparison with Similar Compounds
Similar Compounds
2-Mercapto-4-methyl-5-thiazoleacetic acid: This compound has a similar structure but includes a thiazole ring instead of a diazinane ring.
2-Methoxy-4-[(E)-(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxyacetic acid: This compound has a similar phenoxyacetic acid moiety but differs in the substituents on the diazinane ring.
Uniqueness
2-{2-METHOXY-4-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}ACETIC ACID is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. Its structure allows for diverse applications in different fields, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
2-[2-methoxy-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O7/c1-22-10-5-7(2-3-9(10)23-6-11(17)18)4-8-12(19)15-14(21)16-13(8)20/h2-5H,6H2,1H3,(H,17,18)(H2,15,16,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VITYQFLQXINAEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)NC2=O)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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